(5-Isopropoxypyridin-3-yl)boronic acid CAS number
(5-Isopropoxypyridin-3-yl)boronic acid CAS number
An In-Depth Technical Guide to (5-Isopropoxypyridin-3-yl)boronic acid
Topic: (5-Isopropoxypyridin-3-yl)boronic acid CAS Number: 850991-41-2[1] Audience: Researchers, scientists, and drug development professionals.
Abstract
(5-Isopropoxypyridin-3-yl)boronic acid is a heterocyclic organic compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structure, combining a pyridine core with a versatile boronic acid moiety and an isopropoxy substituent, makes it a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its physicochemical properties, core applications in palladium-catalyzed cross-coupling reactions, and a detailed, validated experimental protocol for its use. The discussion is grounded in the mechanistic principles of organoboron chemistry, offering field-proven insights for its effective application in research and drug development.
Core Characteristics and Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its successful application. (5-Isopropoxypyridin-3-yl)boronic acid is a stable, solid compound under standard laboratory conditions, but like many boronic acids, it requires proper handling to prevent degradation, particularly protodeboronation under certain conditions.
Structural Information
The molecule's structure is centered on a pyridine ring, which is a common motif in a vast number of biologically active compounds. The boronic acid group at the 3-position and the isopropoxy group at the 5-position are crucial for its reactivity and physical properties.
Caption: Chemical structure of (5-Isopropoxypyridin-3-yl)boronic acid.
Physicochemical Data
The quantitative properties of (5-Isopropoxypyridin-3-yl)boronic acid are summarized below. These values are essential for calculating reaction stoichiometries, selecting appropriate solvents, and understanding the compound's general behavior.
| Property | Value | Source |
| CAS Number | 850991-41-2 | [1] |
| Molecular Formula | C₈H₁₂BNO₃ | [2] |
| Molecular Weight | 181.00 g/mol | [2] |
| Appearance | Solid (Typically off-white to white powder) | General Knowledge |
| Solubility | Soluble in organic solvents like Dioxane, DMF, THF. Low solubility in water. | [3] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |
Significance in Drug Discovery and Medicinal Chemistry
The utility of (5-Isopropoxypyridin-3-yl)boronic acid in drug development stems from two core chemical features: the pyridine ring and the boronic acid functional group.
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The Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly enhance the solubility and pharmacokinetic properties of a drug candidate.
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The Boronic Acid Moiety: Boronic acids are not merely synthetic handles; they are pharmacologically significant. The boron atom's empty p-orbital makes it a Lewis acid capable of forming reversible covalent bonds with diols, including specific residues like serine in the active sites of enzymes. This property has been famously exploited in drugs like Bortezomib (Velcade®), an inhibitor of the 26S proteasome used to treat multiple myeloma.[3][5][6] The incorporation of boronic acids into drug candidates is a growing strategy for targeting enzymes that traditional inhibitors struggle to address.[7][8]
This specific building block allows for the precise installation of an isopropoxy-substituted pyridine ring into a target molecule, a common strategy for modulating properties like lipophilicity and metabolic stability.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (5-Isopropoxypyridin-3-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a cornerstone of modern synthesis due to its high efficiency, mild reaction conditions, and exceptional tolerance of various functional groups.[9][10]
Mechanistic Overview
The reaction is catalyzed by a palladium(0) complex and involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
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Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The choice of base is critical as it facilitates the formation of a more nucleophilic boronate species.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design
When using heterocyclic boronic acids like (5-Isopropoxypyridin-3-yl)boronic acid, certain challenges can arise. The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, and the compound can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[11] Therefore, experimental conditions must be chosen carefully:
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Catalyst/Ligand System: Modern, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[9]
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Base Selection: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. Stronger bases can promote side reactions, while weaker bases may not efficiently generate the active boronate species.
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Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate.[9]
Validated Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the efficient coupling of (5-Isopropoxypyridin-3-yl)boronic acid with a generic aryl bromide. Microwave irradiation is used to accelerate the reaction, often reducing reaction times from hours to minutes.
Materials
| Reagent/Material | Amount (example) | Moles (equiv) | Purpose |
| Aryl Bromide | 1.0 mmol | 1.0 | Electrophilic partner |
| (5-Isopropoxypyridin-3-yl)boronic acid | 217 mg | 1.2 | Nucleophilic partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 23 mg | 0.025 (2.5 mol%) | Palladium Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 41 mg | 0.10 (10 mol%) | Ligand |
| K₃PO₄ (Potassium Phosphate) | 425 mg | 2.0 | Base |
| 1,4-Dioxane / H₂O (10:1) | 5.5 mL | - | Solvent System |
| Microwave Reaction Vial (10 mL) | 1 | - | Reaction Vessel |
| Magnetic Stir Bar | 1 | - | Agitation |
Step-by-Step Methodology
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Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (5-Isopropoxypyridin-3-yl)boronic acid (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).
-
Expert Insight: Using a slight excess (1.2 equiv) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential protodeboronation.
-
-
Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Establishing an inert atmosphere is crucial for catalytic activity and reproducibility.
-
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O) via syringe.
-
Trustworthiness: Using degassed solvents further minimizes the presence of dissolved oxygen, creating a self-validating system where catalyst deactivation is minimized.
-
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the mixture to 120 °C for 20 minutes with stirring.
-
Expert Insight: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction rate compared to conventional oil bath heating.
-
-
Reaction Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Workflow Visualization
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Synthesis and Handling Considerations
General Synthesis Route
(5-Isopropoxypyridin-3-yl)boronic acid is typically synthesized from a halogenated precursor, such as 3-bromo-5-isopropoxypyridine. A common and effective method involves a lithium-halogen exchange at low temperature followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This method provides reliable access to the desired boronic acid.
Storage and Handling
Boronic acids can undergo trimerization to form boroxines upon dehydration. While this is often a reversible process, it can affect the compound's physical properties and reactivity. For long-term stability and consistent results, it is recommended to:
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Store the compound under an inert atmosphere (Argon or Nitrogen).
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Keep it in a cool and dry environment, such as a desiccator.
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Avoid prolonged exposure to air and moisture.
Conclusion
(5-Isopropoxypyridin-3-yl)boronic acid (CAS: 850991-41-2) is a highly versatile and valuable reagent for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl and heteroaryl structures that are central to many drug discovery programs. By understanding its fundamental properties, the mechanistic nuances of its reactivity, and employing validated protocols, researchers can effectively leverage this building block to accelerate the synthesis of novel chemical entities with significant therapeutic potential.
References
- BLD Pharm. (5-Isopropoxypyridin-3-yl)boronic acid.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis.
- Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.
- Silva, M., et al. (2020).
- ChemScene. (5-Ethynylpyridin-3-yl)boronic acid.
- ResearchGate. Examples of boronic acids in pharmacologically relevant compounds.
- ResearchGate.
- Stella, V. J. (2004).
- Oakwood Chemical. (2-Isopropoxypyridin-3-yl)boronic acid.
- Guidechem. How to Synthesize 5-Fluoropyridin-3-ylboronic Acid?.
Sources
- 1. 850991-41-2|(5-Isopropoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (2-Isopropoxypyridin-3-yl)boronic acid [oakwoodchemical.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. chemscene.com [chemscene.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
